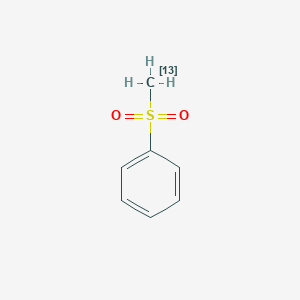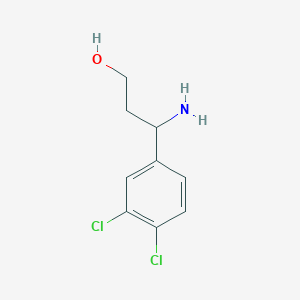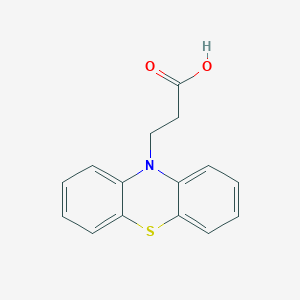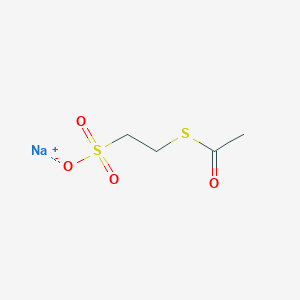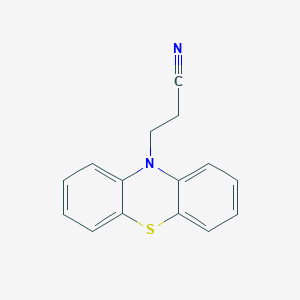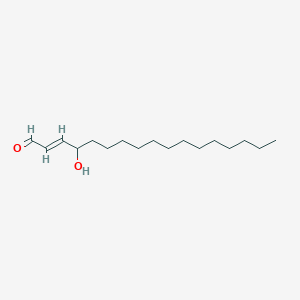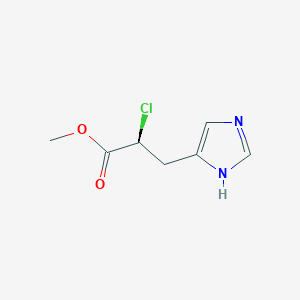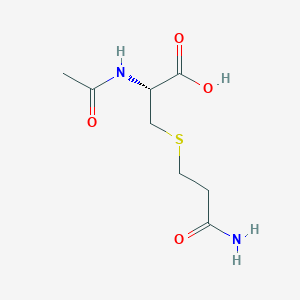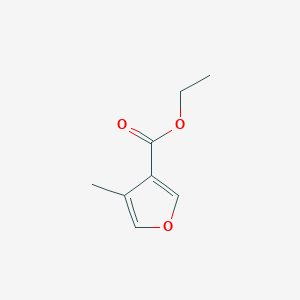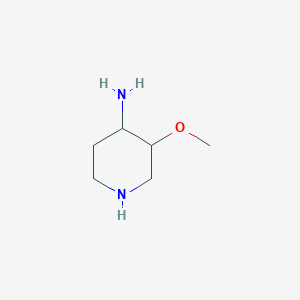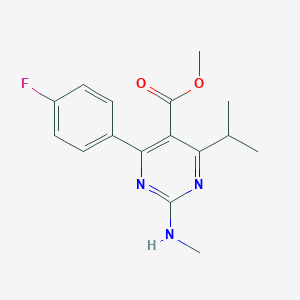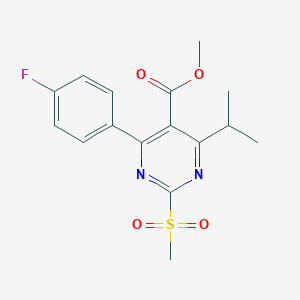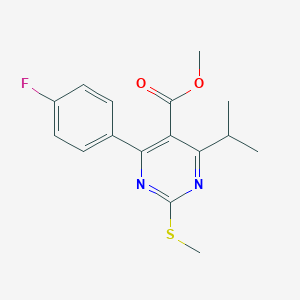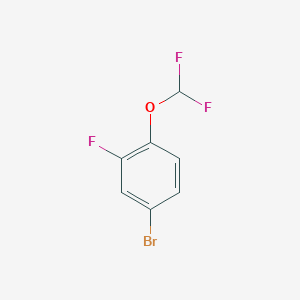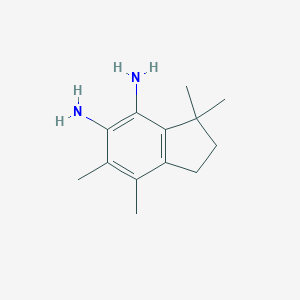
3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine (TDI) is a chemical compound with a molecular formula of C14H20N2. It is a diamine derivative of indene, which has been widely used in various fields, including material science, organic synthesis, and biomedical research.
Wirkmechanismus
The mechanism of action of 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemische Und Physiologische Effekte
3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has been shown to possess a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. In animal studies, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Vorteile Und Einschränkungen Für Laborexperimente
3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad range of biological activities. However, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine also has some limitations, such as its low solubility in water and its potential to form aggregates in solution. These limitations can be overcome by using appropriate solvents and experimental conditions.
Zukünftige Richtungen
There are several future directions for the research on 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine. First, the mechanism of action of 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine needs to be further elucidated to better understand its biological activities. Second, the synthesis of new derivatives of 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine with improved solubility and biological activities should be explored. Third, the potential of 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine as a therapeutic agent for various diseases, such as cancer and inflammation, should be further investigated. Finally, the application of 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine in material science, such as the synthesis of new polymers with unique properties, should be explored.
Conclusion
In conclusion, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine is a chemical compound with a wide range of scientific research applications, including organic synthesis, material science, and biomedical research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine is needed to fully understand its potential as a therapeutic agent and its application in material science.
Synthesemethoden
The synthesis of 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine involves the reaction of 3,3,6,7-tetramethylindan-1-one with hydrazine hydrate in the presence of a catalyst. The reaction proceeds via the formation of an intermediate hydrazone, which undergoes cyclization to form 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine. The yield of 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and the ratio of the reactants.
Wissenschaftliche Forschungsanwendungen
3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has been widely used in various scientific research fields, including organic synthesis, material science, and biomedical research. In organic synthesis, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine can be used as a building block to synthesize a variety of compounds, such as heterocyclic compounds and chiral ligands. In material science, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine can be used as a monomer to synthesize polymers with unique properties, such as high thermal stability and mechanical strength. In biomedical research, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has been shown to possess anti-inflammatory, antioxidant, and anticancer activities.
Eigenschaften
CAS-Nummer |
156485-24-4 |
|---|---|
Produktname |
3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine |
Molekularformel |
C13H20N2 |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
3,3,6,7-tetramethyl-1,2-dihydroindene-4,5-diamine |
InChI |
InChI=1S/C13H20N2/c1-7-8(2)11(14)12(15)10-9(7)5-6-13(10,3)4/h5-6,14-15H2,1-4H3 |
InChI-Schlüssel |
DSLSPLZSPXPRPW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1CCC2(C)C)N)N)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1CCC2(C)C)N)N)C |
Synonyme |
1H-Indene-4,5-diamine, 2,3-dihydro-3,3,6,7-tetramethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



